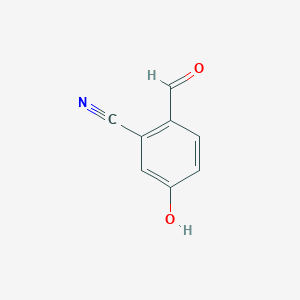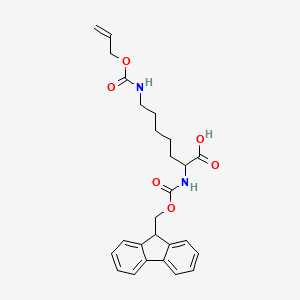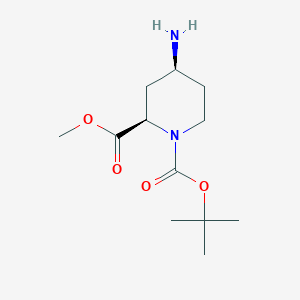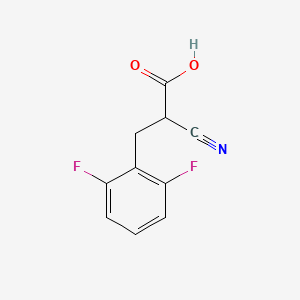
2-Cyano-3-(2,6-difluorophenyl)propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(2,6-difluorophenyl)propionic Acid is an organic compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Cyano-3-(2,6-difluorophenyl)propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
2-Cyano-3-(2,6-difluorophenyl)propionic Acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects .
Comparación Con Compuestos Similares
2-Cyano-3-(2,6-difluorophenyl)propionic Acid can be compared with other similar compounds, such as:
3-(2,4-Difluorophenyl)propionic Acid: Lacks the cyano group, resulting in different reactivity and applications.
3-(2-Fluorophenyl)propionic Acid: Contains only one fluorine atom, leading to variations in chemical properties and biological activity.
2-Cyano-3-(2,6-difluorophenyl)propanoic Acid: A closely related compound with similar structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
2044707-22-2 |
|---|---|
Fórmula molecular |
C10H7F2NO2 |
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
2-cyano-3-(2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4H2,(H,14,15) |
Clave InChI |
CJVGYPIQMUITHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CC(C#N)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)


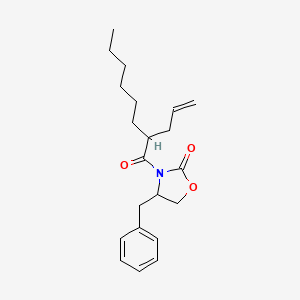


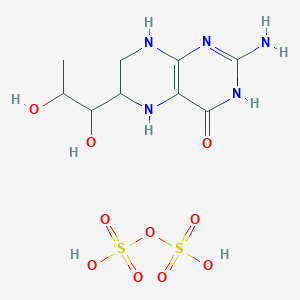
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
